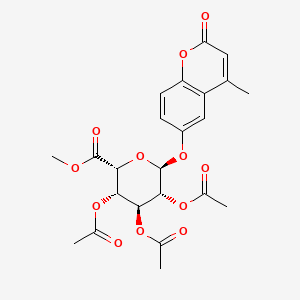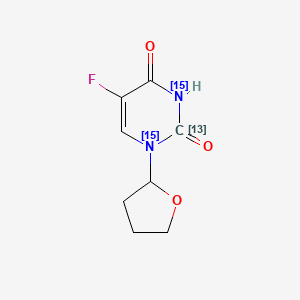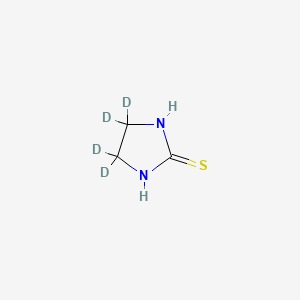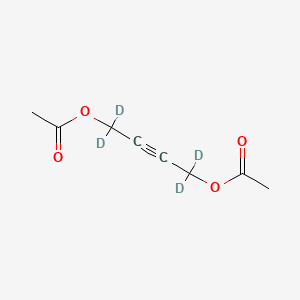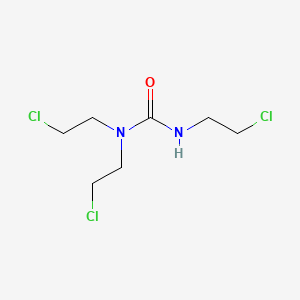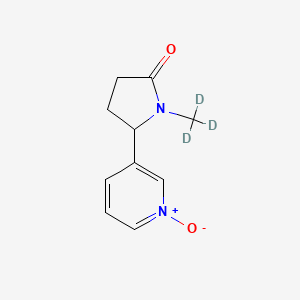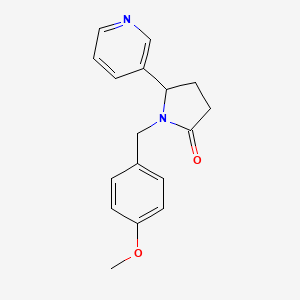
N-(4-甲氧基苄基)可替宁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxybenzyl)cotinine is a derivative of cotinine, which is a primary metabolite of nicotine. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of cotinine. It has a molecular formula of C17H18N2O2 and a molecular weight of 282.34 g/mol . N-(4-Methoxybenzyl)cotinine is primarily used in research settings, particularly in studies related to nicotine metabolism and its effects.
科学研究应用
N-(4-Methoxybenzyl)cotinine has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of nicotine and its metabolites.
Biology: Investigated for its role in nicotine metabolism and its potential effects on biological systems.
Industry: Utilized in the development of analytical standards for smoking-related substances.
作用机制
Target of Action
N-(4-Methoxybenzyl)cotinine is a derivative of cotinine, which is the main metabolite of nicotine It’s known that cotinine and nicotine have a high affinity for nicotinic acetylcholine receptors (nachrs) , which play a crucial role in the nervous system.
Mode of Action
It’s suggested that cotinine stimulates the nachrs to evoke the release of dopamine in a calcium-dependent manner . This interaction with nAChRs and the subsequent release of dopamine might be a key aspect of its mode of action.
Biochemical Pathways
It’s known that cotinine can influence central monoamine systems, including serotonin (5-ht) and noradrenaline . These systems are involved in various physiological functions, including mood regulation and cognitive processes.
Result of Action
Cotinine and its derivatives have been shown to facilitate memory, cognition, executive function, and emotional responding . They also have potential antidepressant effects and can reduce cognitive impairment associated with disease and stress-induced dysfunction .
生化分析
Biochemical Properties
N-(4-Methoxybenzyl)cotinine, like cotinine, is known to interact with nicotinic acetylcholine receptors (nAChRs) . It has been found to be equally efficacious to nicotine in producing α4β2 ∗-mediated release .
Cellular Effects
Cotinine, the parent compound, has been shown to cross the blood-brain barrier and interact with both nAChRs and non-nAChRs in the nervous system . It produces neuropharmacological and behavioral effects .
Molecular Mechanism
Cotinine has been shown to act as a weak agonist of nAChRs . It alters peripheral catecholamine activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)cotinine typically involves the reaction of cotinine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for N-(4-Methoxybenzyl)cotinine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(4-Methoxybenzyl)cotinine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cotinine moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
相似化合物的比较
Cotinine: The parent compound, which is a primary metabolite of nicotine.
N-Methylcotinine: Another derivative of cotinine with a methyl group attached to the nitrogen atom.
N-(4-Hydroxybenzyl)cotinine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: N-(4-Methoxybenzyl)cotinine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other cotinine derivatives .
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMKQDDUPKIII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662076 |
Source


|
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-85-1 |
Source


|
| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)
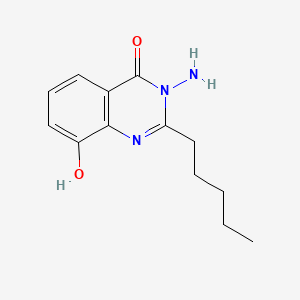
![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)
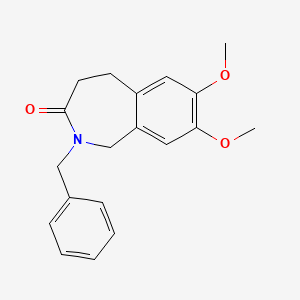
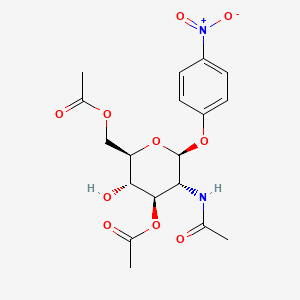
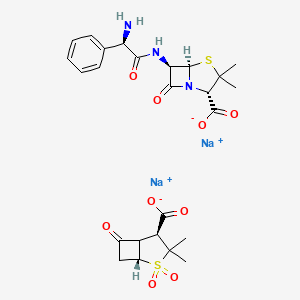
![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
